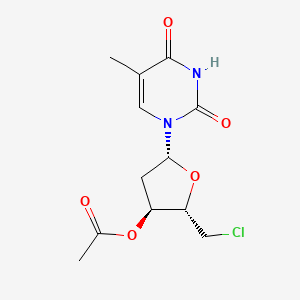
3'-O-acetyl-5'-chloro-5'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-acetyl-5’-chloro-5’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound is characterized by the presence of an acetyl group at the 3’ position and a chlorine atom at the 5’ position of the deoxyribose sugar. This modification imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-acetyl-5’-chloro-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes selective protection and deprotection of hydroxyl groups, chlorination, and acetylation. One common method involves the following steps:
Protection of the 5’-hydroxyl group: Thymidine is treated with a protecting group such as dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.
Chlorination: The protected thymidine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position.
Deprotection: The protecting group is removed to expose the 5’-hydroxyl group.
Acetylation: Finally, the 3’-hydroxyl group is acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 3’-O-acetyl-5’-chloro-5’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-O-acetyl-5’-chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5’ position can be replaced by other nucleophiles.
Hydrolysis: The acetyl group at the 3’ position can be hydrolyzed to yield 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl group.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5’-azido-3’-O-acetyl-5’-deoxythymidine.
Hydrolysis: The major product is 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Scientific Research Applications
3’-O-acetyl-5’-chloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 3’-O-acetyl-5’-chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom and the acetyl group disrupts normal base pairing and DNA synthesis, leading to chain termination. This makes the compound a potential inhibitor of viral DNA polymerases and a candidate for antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
3’-O-acetylthymidine: Lacks the chlorine atom at the 5’ position.
5’-chloro-5’-deoxythymidine: Lacks the acetyl group at the 3’ position.
3’-O-acetyl-5’-deoxyuridine: Contains uracil instead of thymine.
Uniqueness
3’-O-acetyl-5’-chloro-5’-deoxythymidine is unique due to the combined presence of the acetyl group at the 3’ position and the chlorine atom at the 5’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
65929-45-5 |
|---|---|
Molecular Formula |
C12H15ClN2O5 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15ClN2O5/c1-6-5-15(12(18)14-11(6)17)10-3-8(19-7(2)16)9(4-13)20-10/h5,8-10H,3-4H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
SPODYGHNHVOHIH-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















